Adenylyl-(3'-5')-adenosine

Description

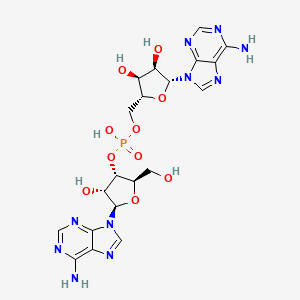

Adenylyl-(3'-5')-adenosine (ApA) is a dinucleoside monophosphate comprising two adenosine residues linked via a 3'-5' phosphodiester bond. It serves as a fundamental structural unit in RNA and participates in diverse biochemical processes, including RNA splicing, enzymatic reactions, and molecular signaling. Studies have highlighted its role in aminoacylation experiments, where it acts as a substrate for understanding prebiotic peptide synthesis . ApA is enzymatically synthesized using polynucleotide phosphorylase or chemically via phosphorimidazolide intermediates, as demonstrated in early enzymatic studies and prebiotic chemistry research .

Propriétés

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N10O10P/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(39-19)2-37-41(35,36)40-14-7(1-31)38-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H2,21,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSXBCQACJTYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N10O10P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293698 | |

| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2391-46-0, 102029-96-9 | |

| Record name | NSC91555 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid 5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl ester 5-(6-amino-purin-9-yl)-4-hydroxy-2-hydroxymethyl-tetrahydro-furan-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis Protocol

- Activation of Phosphoromorpholidate : The 5'-hydroxyl group of the first adenosine unit is activated using 6-trifluoromethyl-1-benzotriazolyl phosphoromorpholidate, forming a reactive intermediate.

- Coupling Reaction : The activated intermediate reacts with the 3'-hydroxyl group of the second adenosine under anhydrous conditions, typically in dimethylformamide (DMF) or acetonitrile.

- Deprotection : Protecting groups on the adenosine bases (e.g., trityl or acetyl) are removed via hydrolysis or enzymatic cleavage to yield the final product.

This method achieves moderate yields (40–60%) and is notable for its stereochemical control, critical for obtaining the desired 3'-5' linkage.

Template-Directed Polymerization Approach

Template-directed polymerization offers an alternative route, albeit with challenges in regioselectivity. Adenylyl(3'-5')adenosine cyclic 2',3'-phosphate (A-A>p) serves as a precursor in this method.

Polymerization Conditions

- Template : Poly(uridylic acid) (poly-U) is used to align monomers via base-pairing interactions.

- Catalyst : 1,3-Propanediamine facilitates phosphodiester bond formation.

- Temperature : Reactions conducted at 0°C for 16 days yield oligomers up to 10-mer length, with 35% efficiency.

Despite its utility, this method predominantly forms 2'-5' linkages due to the lability of the cyclic phosphate intermediate, necessitating post-synthetic purification to isolate the 3'-5' isomer.

Structural Confirmation and Analytical Techniques

Carbon-13 Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR reveals distinct chemical shifts for base carbons in stacked vs. unstacked conformations. For this compound:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula, with an exact mass of 596.14900 g/mol and a PSA (polar surface area) of 304.19 Ų.

Physicochemical Properties and Characterization Data

Analyse Des Réactions Chimiques

Types of Reactions

Adenylyl-(3’-5’)-adenosine can undergo various chemical reactions, including:

Hydrolysis: Breaking down into adenosine monophosphate molecules.

Phosphorylation: Addition of phosphate groups to form higher-order nucleotides.

Oxidation and Reduction: Involvement in redox reactions within cellular processes.

Common Reagents and Conditions

Common reagents used in these reactions include ATP, specific enzymes like adenylyl cyclase, and various buffer systems to maintain optimal pH and ionic strength .

Major Products Formed

The major products formed from these reactions include cyclic adenosine monophosphate (cAMP) and other phosphorylated nucleotides .

Applications De Recherche Scientifique

Biochemical Research

Adenylyl-(3'-5')-adenosine serves as a substrate in enzymatic assays to study nucleotide metabolism. It is particularly important in understanding the mechanisms of enzymes involved in nucleotide synthesis and degradation, providing insights into metabolic pathways and their regulation.

Signal Transduction

This compound is integral to the synthesis of cAMP, a key second messenger in signal transduction pathways. The conversion of ApA to cAMP occurs via the action of adenylyl cyclase, which catalyzes the reaction using ATP as a substrate. The resulting cAMP activates protein kinase A (PKA) and other downstream signaling molecules, leading to various cellular responses such as changes in gene expression and enzyme activity .

Pharmacological Investigations

Research into this compound has highlighted its potential therapeutic effects. By modulating cellular signaling pathways, it may influence conditions related to cardiovascular health, neurological disorders, and cancer. Studies are ongoing to explore its role in drug development and therapeutic applications.

Structural Biology

This compound has been studied extensively using techniques such as nuclear magnetic resonance (NMR) spectroscopy to understand its conformational properties in solution. These studies reveal how the compound behaves under different conditions (e.g., temperature and ionic strength), which is crucial for understanding its interactions with proteins and other biomolecules .

Industrial Applications

In industrial settings, this compound is utilized in the production of nucleotide-based pharmaceuticals and biochemical reagents. Its ability to act as a precursor for cAMP makes it valuable for developing products that target cellular signaling mechanisms.

Uniqueness

This compound is unique due to its specific role as a precursor in the synthesis of cAMP, distinguishing it from other nucleotides that may not directly influence such critical signaling pathways.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Conformational Studies : Research utilizing carbon-13 NMR spectroscopy has shown significant differences in the conformational states of this compound compared to its monomeric counterparts. These findings are crucial for understanding how structural variations can affect biological activity .

- Enzymatic Assays : Various enzymatic assays have demonstrated how ApA acts as a substrate for enzymes involved in nucleotide metabolism, providing insights into metabolic regulation .

- Therapeutic Potential : Investigations into the pharmacological effects of ApA have suggested potential applications in treating diseases linked to dysregulated cellular signaling pathways .

Mécanisme D'action

Adenylyl-(3’-5’)-adenosine exerts its effects primarily through its role as a precursor in the synthesis of cAMP. The compound is converted to cAMP by adenylyl cyclase, which then activates protein kinase A (PKA) and other downstream signaling molecules. This activation leads to various cellular responses, including changes in gene expression, enzyme activity, and ion channel function .

Comparaison Avec Des Composés Similaires

Adenylyl-(2'-5')-Adenosine (2'-5' ApA)

Structural and Conformational Differences

- Linkage Orientation: The 2'-5' phosphodiester linkage distinguishes this isomer from ApA. Carbon-13 NMR studies reveal that 2'-5' ApA adopts a distinct helical conformation in aqueous solutions compared to the canonical 3'-5' linkage, with reduced base stacking and flexibility .

- Synthetic Methods: 2'-5' ApA is synthesized chemically using protected adenosine derivatives, such as 3'-O-benzoyladenosine, to direct regioselective coupling .

Adenylyl-(3'-5')-Cytidine (ApC)

Phosphorothioate and Lipid Derivatives

Chemical Modifications

- Phosphorothioate Analogs: Replacement of non-bridging oxygen with sulfur in the phosphate backbone enhances nuclease resistance. For example, adenylyl-(2'-5')-P-thioadenylyl-(2'-5')-adenosine shows prolonged stability in biological systems, making it a potent RNase L activator .

- Lipid Conjugates : Adenylyl-(2'-5')-oligoadenylate derivatives with lipid moieties (e.g., 1-methoxyhexadecylidene) exhibit improved cellular uptake and antiviral activity .

Aminoacylated Derivatives

- Adenylyl-(5'→N)-Alanine: This derivative, formed via imidazolide-activated amino acids, mimics early stages of tRNA evolution. Its synthesis provides insights into prebiotic peptide-RNA interactions .

Key Data Tables

Table 1: Structural and Functional Comparison of Adenosine Dinucleotides

Activité Biologique

Adenylyl-(3'-5')-adenosine, commonly referred to as ApA, is a dinucleotide that plays significant roles in various biological processes. This article explores its biological activity, structural characteristics, and the mechanisms through which it exerts its effects.

Structural Characteristics

This compound is a dinucleotide composed of two adenosine units linked by a phosphodiester bond. The structural conformation of ApA has been studied using various techniques, including NMR spectroscopy and X-ray diffraction.

- Conformational Studies : A detailed NMR study revealed that ApA can adopt multiple conformations in solution, primarily characterized by base-stacking interactions and flexibility around the phosphodiester bond. The predominant conformations are anti and C3'-endo for the 5'-terminal adenosine and C2'-endo for the 3'-terminal adenosine .

- Crystal Structure : The crystal structure of a hydrated calcium salt of ApA has been determined, showing an orthorhombic arrangement with specific torsion angles within the phosphodiester group that stabilize its conformation .

Biological Functions

This compound is involved in several critical biological processes:

- Cell Signaling : ApA is implicated in the regulation of cellular functions through its conversion to cyclic AMP (cAMP), a key secondary messenger in various signaling pathways. cAMP modulates the activity of cAMP-dependent protein kinases (PKA) and influences ion channels and other signaling proteins .

- Enzyme Regulation : ApA acts as a substrate for adenylyl cyclases, enzymes that catalyze the formation of cAMP from ATP. The activity of these cyclases can be modulated by various factors, including divalent cations and specific inhibitors .

- Nucleotide Cleavage : Research has shown that the cleavage of ApA can be significantly accelerated under certain conditions, such as in the presence of cobalt complexes at elevated temperatures. This finding suggests potential applications in biochemistry and molecular biology for manipulating nucleotide structures .

Case Studies and Research Findings

Several studies have highlighted the diverse roles of this compound in biological systems:

- NMR Studies : A comprehensive NMR analysis demonstrated that ApA exhibits unique chemical shifts and coupling constants that reflect its dynamic conformational states. This study provided insights into how ApA interacts with other molecules in cellular environments .

- Cleavage Mechanism : The cleavage kinetics of ApA were investigated using cobalt(III) complexes, revealing a dramatic increase in reaction rates under specific conditions. This research could inform strategies for targeted drug delivery systems or biochemical assays .

- Role in Immunology : Recent studies have suggested that ApA may influence immune responses by modulating T cell activation and differentiation, indicating its potential therapeutic implications in immunology .

Data Tables

Q & A

Q. What is the role of Adenylyl-(3'-5')-adenosine in cellular signaling pathways, and how can researchers design experiments to investigate its interaction with cAMP-dependent processes?

this compound is a dinucleotide critical for studying cyclic nucleotide metabolism, particularly in cAMP-dependent signaling pathways. It regulates processes such as insulin secretion, platelet aggregation, and memory consolidation . To investigate its role, researchers can:

- Use isotopic labeling (e.g., deuterium) to track metabolic flux in live-cell assays .

- Employ activity-based protein profiling (ABPP) with adenosine ribose (AdoR) probes to identify binding proteins in pathways linked to cancer or cardiovascular diseases .

- Measure cAMP levels via ELISA or FRET-based biosensors in knockout cell models to assess functional dependencies.

Q. What are the standard methods for synthesizing this compound, and what analytical techniques confirm its structural integrity?

Synthesis typically involves phosphoramidite chemistry or enzymatic ligation. Key steps include:

- Protecting group strategies for ribose hydroxyls to ensure regioselective coupling .

- HPLC purification under ion-pairing conditions to isolate the dinucleotide . Analytical validation methods:

- Mass spectrometry (MS) for molecular weight confirmation.

- NMR spectroscopy (¹H, ³¹P) to verify phosphodiester linkage and ribose conformation .

- X-ray crystallography to resolve crystal lattice interactions, as demonstrated in co-crystallization studies with intercalators like 9-aminoacridine .

Advanced Research Questions

Q. How can deuterium isotope labeling be utilized in the conformational analysis of this compound, and what are the key considerations in interpreting NMR data?

Deuterium labeling enables precise analysis of dinucleotide flexibility and base-stacking dynamics:

- Site-specific deuteration at ribose C-H or adenine N-H positions reduces signal overlap in ¹H-NMR, enhancing resolution of torsional angles .

- Relaxation dispersion experiments detect microsecond-to-millisecond conformational exchanges, critical for understanding allosteric regulation . Key considerations:

- Solvent effects : Deuteration in aqueous vs. organic solvents may alter hydrogen-bonding networks.

- Temperature control to stabilize transient conformers during data acquisition.

Q. What strategies resolve contradictions between structural data from X-ray crystallography and NMR spectroscopy for this compound?

Discrepancies often arise from differences in sample states (crystalline vs. solution):

- Multi-technique validation : Combine NMR (solution state) with cryo-EM or SAXS (near-native conditions) to reconcile flexibility and static structures .

- Molecular dynamics (MD) simulations to model conformational ensembles and identify dominant states under physiological conditions .

- Mutational analysis of key residues (e.g., phosphate backbone or adenine N6) to test predicted interactions .

Q. How does incorporating this compound into ABPP probes enhance the identification of nucleotide-binding proteins in complex cellular environments?

ABPP probes modified with this compound enable covalent tagging of nucleotide-binding proteins:

- Electrophilic warheads (e.g., fluorosulfonylbenzoyl) target nucleophilic residues (tyrosine, lysine) in binding pockets, facilitating enrichment and MS-based identification .

- Competitive binding assays with unlabeled dinucleotide validate specificity and quantify binding affinities .

- Proteome-wide profiling in disease models (e.g., cancer cells) reveals dysregulated AdoR-binding proteins, such as kinases or ABC transporters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.